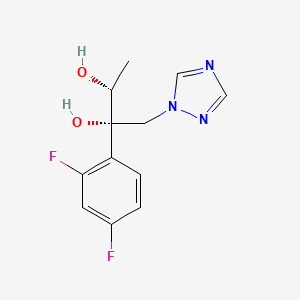
1,2,3-benzothiadiazol-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-benzothiadiazol-6-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a 1,2,3-thiadiazole ring
Méthodes De Préparation
The synthesis of 1,2,3-benzothiadiazol-6-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of benzothiadiazole with formaldehyde under specific conditions to introduce the hydroxymethyl group. Another approach includes the use of photocatalysis reactions involving azoalkenes and potassium thiocyanate in the presence of cercosporin and t-butyl alcohol . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,2,3-benzothiadiazol-6-ylmethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1,2,3-benzothiadiazol-6-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities. In industry, it is used in the production of dyes, fungicides, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of 1,2,3-benzothiadiazol-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance (SAR) in plants by increasing the accumulation of salicylic acid and the expression of defense marker genes . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1,2,3-benzothiadiazol-6-ylmethanol can be compared with other similar compounds such as 1,2,3-thiadiazole and benzo[1,2,3]thiadiazole derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique hydroxymethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
1,2,3-benzothiadiazol-6-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-3,10H,4H2 |
Clé InChI |
JKTPAWJPHSOKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)SN=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclobuta[a]naphthalen-1(2H)-one](/img/structure/B8690123.png)








